molecular formula C9H19NO4 B13901547 trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid

trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid

Cat. No.: B13901547
M. Wt: 205.25 g/mol
InChI Key: JNAYWOYFLCHZBC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid involves several steps:

    Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.

    Esterification: The 4-hydroxycyclohexyl formic acid is then esterified.

    Oxidation: The esterified product is oxidized to form 4-oxo cyclohexyl formic ether.

    Condensation: The 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane.

    Catalytic Hydrogenation: The resulting 4-nitryl methylene cyclohexyl formic ether is hydrogenated.

    Hydrolysis and Conversion: Finally, the product is hydrolyzed and converted to trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves using readily available raw materials, minimizing side reactions, and maximizing yield. The steps are similar to the synthetic routes mentioned above but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acid derivatives, while reduction can yield different alcohols and amines .

Scientific Research Applications

Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid is unique due to its high potency and effectiveness in preventing fibrinolysis. Its chemical structure allows for strong binding to plasminogen, making it more effective than similar compounds .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

4-(aminomethyl)-1-methylcyclohexan-1-ol;carbonic acid

InChI

InChI=1S/C8H17NO.CH2O3/c1-8(10)4-2-7(6-9)3-5-8;2-1(3)4/h7,10H,2-6,9H2,1H3;(H2,2,3,4)

InChI Key

JNAYWOYFLCHZBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CN)O.C(=O)(O)O

Origin of Product

United States

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